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Thalifendine

Catalog No.
S615913
CAS No.
18207-71-1
M.F
C19H16NO4+
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalifendine

CAS Number

18207-71-1

Product Name

Thalifendine

IUPAC Name

16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol

Molecular Formula

C19H16NO4+

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1

InChI Key

OEGWOBMNQDATKP-UHFFFAOYSA-O

SMILES

COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O

Synonyms

thalifendine, thalifendine chloride

Canonical SMILES

COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O

Thalifendine is a natural product found in Nandina domestica, Thalictrum javanicum, and other organisms with data available.

Thalifendine is a natural protoberberine alkaloid with the molecular formula C19H16NO4+C_{19}H_{16}NO_4^+. It is primarily derived from the plant species Fibraurea chloroleuca and Thalictrum foliolosum. This compound has garnered attention for its potential pharmacological properties, particularly in the realm of antimicrobial and antiparasitic activities. As a metabolite of berberine, thalifendine is formed through various enzymatic processes, notably involving cytochrome P450 enzymes in the gut microbiota .

Thalifendine undergoes several chemical transformations, particularly through oxidation and demethylation processes. These reactions are predominantly catalyzed by cytochrome P450 enzymes, which facilitate the conversion of berberine into its various metabolites, including thalifendine itself. The metabolic pathways highlight thalifendine's role in the broader context of berberine metabolism, where it exhibits relatively weak inhibition of cytochrome P450 enzymes compared to other metabolites .

The synthesis of thalifendine can be achieved through several methods:

  • Isolation from Natural Sources: Thalifendine can be extracted from plants such as Fibraurea chloroleuca and Thalictrum foliolosum.
  • Chemical Synthesis: Laboratory synthesis may involve starting from berberine and applying specific oxidation or demethylation reactions using cytochrome P450 enzymes or other reagents to yield thalifendine as a product .
  • Microbial Transformation: Utilizing gut microbiota to facilitate the biotransformation of berberine into thalifendine showcases an innovative approach to synthesis that emphasizes natural metabolic processes .

Thalifendine's applications are primarily in the field of medicine, particularly due to its antimicrobial properties. It is being researched for potential uses in:

  • Antimalarial Treatments: Given its antiplasmodial activity, thalifendine may serve as a lead compound for developing new antimalarial drugs.
  • Antiparasitic Therapies: Its efficacy against amoebic infections positions it as a candidate for treating related diseases.
  • Phytochemical Studies: Thalifendine contributes to the understanding of protoberberine alkaloids and their therapeutic potentials in traditional medicine contexts

    Interaction studies involving thalifendine focus on its metabolic pathways and interactions with cytochrome P450 enzymes. Research indicates that thalifendine exhibits weak inhibition of these enzymes, suggesting that it may not significantly interfere with drug metabolism compared to other more potent metabolites like berberrubine. This characteristic could make thalifendine a safer option in polypharmacy scenarios where drug interactions are a concern .

Thalifendine shares structural and functional similarities with several other compounds derived from berberine. Key comparisons include:

Compound NameMolecular FormulaBiological ActivityUnique Features
BerberrubineC19H22NO4C_{19}H_{22}NO_4Antimicrobial, AntidiabeticMore potent CYP inhibition
DemethyleneberberineC19H21NO4C_{19}H_{21}NO_4AntimicrobialHigher metabolic activity
PalmatineC21H23NO4C_{21}H_{23}NO_4AntimicrobialLarger molecular structure

Uniqueness of Thalifendine: Thalifendine stands out due to its specific metabolic pathway and relatively mild biological activity compared to its counterparts. Its role as a metabolite provides insights into the pharmacokinetics of protoberberines and their therapeutic implications .

2D and 3D Structural Representations

Thalifendine is a quaternary alkaloid compound that exhibits a complex polycyclic structure characteristic of the protoberberine family [6]. The compound possesses a tetracyclic framework consisting of multiple fused ring systems that contribute to its distinctive molecular architecture [10]. The two-dimensional structural representation reveals the presence of a methylenedioxy bridge, a methoxy group, and a hydroxyl substituent strategically positioned on the aromatic ring system [11].

The three-dimensional conformational structure of thalifendine demonstrates a rigid molecular framework due to the extensive conjugation and ring fusion present in the molecule [7]. The quaternary nitrogen atom adopts a planar configuration within the aromatic ring system, contributing to the overall planarity of the molecular structure [12]. This structural rigidity is further reinforced by the presence of the methylenedioxy bridge, which constrains the molecular conformation and reduces rotational freedom around specific bonds [13].

IUPAC Name, SMILES, InChI, and InChIKey

The systematic International Union of Pure and Applied Chemistry name for thalifendine is 16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol [10]. An alternative IUPAC designation identifies the compound as 10-hydroxy-9-methoxy-5,6-dihydro- [1] [3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium [11].

The Simplified Molecular Input Line Entry System representation for thalifendine is COC1=C(C=CC2=CC3=N+C=C21)O [10]. The International Chemical Identifier string is InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1 [12]. The corresponding InChI Key is OEGWOBMNQDATKP-UHFFFAOYSA-O [12].

Stereochemistry and Conformational Analysis

Thalifendine exists as a quaternary ammonium compound with a positively charged nitrogen center, which significantly influences its stereochemical properties [8]. The compound does not possess traditional chiral centers, but rather exhibits planar chirality due to the restricted rotation around the carbon-nitrogen bonds within the fused ring system [7]. The quaternary nitrogen atom is integrated into the aromatic framework, eliminating the possibility of nitrogen inversion that would typically be observed in tertiary amines [12].

The conformational analysis reveals that thalifendine adopts a relatively rigid structure with limited conformational flexibility [16]. The extensive conjugation throughout the molecular framework restricts bond rotation and maintains the molecule in a predominantly planar configuration [15]. Molecular dynamics studies suggest that the primary conformational changes involve minor fluctuations in the orientation of the methoxy and hydroxyl substituents rather than significant alterations to the core ring system [14].

Physicochemical Characteristics

Molecular Weight and Elemental Composition

Thalifendine possesses a molecular formula of C19H16NO4+ with a molecular weight of 322.33464 daltons [6] [8]. The elemental composition consists of 19 carbon atoms, 16 hydrogen atoms, one nitrogen atom, and four oxygen atoms [10] [35]. The exact molecular mass, calculated using monoisotopic atomic masses, is 322.107933 daltons [7].

PropertyValue
Molecular FormulaC19H16NO4+
Molecular Weight322.33464 Da
Exact Mass322.107933 Da
Carbon Atoms19
Hydrogen Atoms16
Nitrogen Atoms1
Oxygen Atoms4

The heavy atom molecular weight, excluding hydrogen atoms, is 341.665 daltons [35]. The compound contains a total of 25 heavy atoms and exhibits five ring systems within its structure [35].

Solubility Profile in Various Solvents

Thalifendine demonstrates limited aqueous solubility, with a calculated LogS value of -6.571, indicating poor water solubility [35]. The compound exhibits a LogP value of 4.154, suggesting high lipophilicity and preferential partitioning into organic solvents [35]. The poor aqueous solubility is attributed to the extensive aromatic character and hydrophobic nature of the polycyclic framework [23].

The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, as evidenced by its successful dissolution for nuclear magnetic resonance spectroscopy analysis [7]. The presence of the quaternary ammonium center provides some polar character, but this is insufficient to overcome the overall hydrophobic nature of the molecule [35]. Solubility in alcoholic solvents is expected to be moderate due to the hydrogen bonding capability of the hydroxyl and methoxy functional groups [23].

Melting Point, Boiling Point, and Thermal Stability

Thalifendine exhibits a melting point greater than 230 degrees Celsius, indicating substantial thermal stability [6] [8]. The chloride salt form demonstrates sintering behavior above 230 degrees Celsius, suggesting decomposition or structural rearrangement at elevated temperatures [36] [45]. The high melting point is consistent with the rigid molecular structure and strong intermolecular interactions characteristic of quaternary alkaloids [13].

Boiling point data for thalifendine is not readily available in the literature, likely due to thermal decomposition occurring before the boiling point is reached [24]. The thermal stability of the compound is enhanced by the extensive conjugation and aromatic character, which distributes thermal energy throughout the molecular framework [22]. However, the presence of the methylenedioxy bridge and ether linkages may represent potential sites of thermal degradation at extreme temperatures [54].

Spectroscopic Properties (UV-Vis, IR, NMR, MS)

Ultraviolet-Visible Spectroscopy

Thalifendine chloride exhibits characteristic ultraviolet absorption maxima at 231 nanometers, 269 nanometers, and 348 nanometers [6] [36] [45]. These absorption bands are attributed to π→π* electronic transitions within the extended conjugated aromatic system [20]. The longest wavelength absorption at 348 nanometers corresponds to the lowest energy electronic transition and is responsible for the yellow color observed in crystalline thalifendine chloride [8].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of thalifendine has been conducted using deuterated dimethyl sulfoxide as the solvent system [7]. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various hydrogen environments within the molecule [53]. The aromatic protons generate signals in the typical aromatic region, while the methylenedioxy protons appear as a characteristic singlet [47].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of thalifendine [53]. The quaternary carbon centers and aromatic carbons are distinguishable based on their chemical shift patterns and multiplicities [49]. The methoxy carbon signal appears as a distinct peak, allowing for unambiguous assignment of this functional group [48].

Infrared Spectroscopy

Infrared spectroscopic analysis of thalifendine reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [51]. The aromatic carbon-carbon stretching vibrations appear in the region between 1625 and 1440 wavenumbers [54]. The carbon-hydrogen stretching vibrations of the aromatic system are observed between 3100 and 3000 wavenumbers [51].

The methylenedioxy bridge generates distinctive infrared absorption patterns, including carbon-oxygen stretching vibrations and characteristic fingerprint region absorptions [54]. The hydroxyl group contributes a broad absorption band in the region between 3550 and 3200 wavenumbers, though this may be influenced by intermolecular hydrogen bonding [51].

Mass Spectrometry

Mass spectrometric analysis of thalifendine provides molecular weight confirmation and fragmentation pattern information [52]. The molecular ion peak appears at mass-to-charge ratio 322, corresponding to the protonated molecular species [7]. Fragmentation patterns reveal characteristic losses associated with the functional groups present in the molecule [46].

The compound exhibits typical fragmentation behavior for protoberberine alkaloids, including losses of methyl radicals and formal charges associated with the quaternary nitrogen center [31]. Collision-induced dissociation experiments provide additional structural information through systematic fragmentation of the molecular framework [52].

Chemical Classification

Alkaloid Class and Subclass

Thalifendine belongs to the quaternary alkaloid class, specifically within the protoberberine subclass of isoquinoline alkaloids [6] [8]. As a quaternary alkaloid, thalifendine contains a permanently charged nitrogen atom that is incorporated into the aromatic ring system [30]. This classification distinguishes it from tertiary alkaloids, which possess neutral nitrogen atoms capable of protonation [32].

The compound is derived from the 5,6-dihydrodibenzo[a,g]quinolizinium system, which represents the fundamental structural framework of protoberberine alkaloids [30]. This tetracyclic system is characteristic of the protoberberine family and serves as the basis for structural classification within this alkaloid group [44]. Thalifendine shares this core structure with other well-known protoberberine alkaloids such as berberine, palmatine, and columbamine [31].

Relationship to Protoberberine and Isoquinoline Alkaloids

Thalifendine is classified within the broader isoquinoline alkaloid family, which represents one of the largest groups of naturally occurring alkaloids [32] [44]. Isoquinoline alkaloids are characterized by their derivation from the isoquinoline heterocyclic framework and are further subdivided based on structural complexity and substitution patterns [44]. The protoberberine subclass, to which thalifendine belongs, represents a specialized group within this family [31].

The structural relationship between thalifendine and other protoberberine alkaloids is evident in their shared tetracyclic framework and similar substitution patterns [42]. Berberine, berberrubine, demethyleneberberine, jatrorrhizine, and columbamine all share the fundamental protoberberine skeleton with thalifendine, differing primarily in their peripheral substitution patterns [31] [41]. This structural similarity often translates to comparable biological activities and pharmacological properties among protoberberine alkaloids [43].

Within the broader isoquinoline alkaloid classification, protoberberines are distinguished from other subclasses such as benzylisoquinolines, aporphines, and benzo[c]phenanthridines [44]. Each subclass exhibits distinct structural features and biosynthetic origins, though all derive ultimately from the isoquinoline structural motif [32].

Functional Groups and Molecular Scaffolds

Thalifendine contains several characteristic functional groups that contribute to its chemical properties and biological activity [11]. The primary functional groups include a phenolic hydroxyl group, a methoxy ether linkage, and a methylenedioxy bridge [10]. These substituents are positioned on the aromatic ring system and influence both the electronic properties and reactivity of the molecule [25].

The methylenedioxy bridge represents a significant structural feature that constrains the molecular conformation and contributes to the rigidity of the overall framework [28]. This functional group is formed by the cyclization of adjacent hydroxyl groups with a methylene unit, creating a five-membered dioxole ring fused to the aromatic system [13]. The presence of this bridge is common among protoberberine alkaloids and serves as a key structural identifier [15].

The quaternary ammonium functional group represents the most distinctive feature of thalifendine, conferring permanent positive charge and significant influence on the compound's physicochemical properties [35]. This charged center affects solubility, membrane permeability, and interaction with biological targets [26]. The integration of the quaternary nitrogen into the aromatic framework creates a stable, non-hydrolyzable ionic species [29].

Chemical Derivatives and Analogues

Thalifendine Chloride and Other Salt Forms

Thalifendine chloride represents the most commonly encountered salt form of the alkaloid, with the Chemical Abstracts Service registry number 4668-19-3 [11]. This salt form possesses the molecular formula C19H16ClNO4 and exhibits a molecular weight of 357.79 daltons [13]. The chloride salt demonstrates enhanced stability compared to the free base form and is typically isolated as yellow crystalline material [8] [36].

PropertyThalifendine BaseThalifendine Chloride
CAS Number18207-71-14668-19-3
Molecular FormulaC19H16NO4+C19H16ClNO4
Molecular Weight322.33 Da357.79 Da
Physical FormNot specifiedYellow crystals
Melting Point>230°C>230°C (sintering)

The formation of the chloride salt involves the association of the quaternary ammonium cation with the chloride anion through ionic interactions [13]. This salt formation enhances the crystallization properties and provides a more stable form for isolation and characterization purposes [11]. The chloride counterion does not significantly alter the core structural features of thalifendine but influences the overall crystal packing and intermolecular interactions [35].

Other potential salt forms of thalifendine may include sulfate, bromide, and iodide derivatives, though these are less commonly reported in the literature [5]. The choice of counterion can influence the physicochemical properties, including solubility, stability, and crystallization behavior [23]. However, the chloride form remains the predominant salt form encountered in both research and commercial applications [13].

Structural Analogues within the Protoberberine Series

Thalifendine shares structural similarity with numerous other protoberberine alkaloids, forming a closely related family of compounds [31]. Berberine represents one of the most well-known analogues, differing from thalifendine primarily in the substitution pattern on the aromatic ring system [42]. Both compounds share the fundamental tetracyclic protoberberine framework but exhibit distinct peripheral functionalization [43].

Jatrorrhizine and columbamine represent additional structural analogues that maintain the core protoberberine scaffold while exhibiting different hydroxyl and methoxy substitution patterns [41] [44]. These compounds demonstrate the structural diversity possible within the protoberberine family while maintaining the essential tetracyclic framework [31]. Demethyleneberberine represents another closely related analogue that lacks the methylenedioxy bridge present in thalifendine [42].

The structural relationships among these protoberberine alkaloids have significant implications for their biological activities and pharmacological properties [43]. Studies have demonstrated that minor structural modifications can result in substantial differences in biological activity, highlighting the importance of precise structural characterization [31]. The efflux capacity and membrane permeability of these compounds can vary significantly based on their substitution patterns, despite their shared core structure [31].

Occurrence in Fibraurea chloroleuca

Fibraurea chloroleuca Miers, a member of the Menispermaceae family, represents one of the most significant natural sources of thalifendine. Comprehensive phytochemical investigations have consistently demonstrated the presence of thalifendine chloride in the root tissues of this Indonesian medicinal plant [1] [2]. Quantitative analyses have revealed that thalifendine chloride, along with berberine chloride and berberrubine chloride, constitutes the major protoberberine alkaloid content in Fibraurea chloroleuca roots [1] [2]. The compound exhibits significant cytotoxic activity against multiple human cancer cell lines and cultured P-388 cells, highlighting its biological relevance within this plant matrix [1].

The alkaloid profile of Fibraurea chloroleuca demonstrates considerable variation between different collections, suggesting that environmental factors, seasonal variations, or genetic diversity may influence thalifendine accumulation patterns [1]. This variability necessitates standardized collection and processing protocols for consistent phytochemical analyses. The root system appears to serve as the primary reservoir for thalifendine accumulation, with concentrations potentially varying based on plant age, soil conditions, and harvesting seasons.

Occurrence in Thalictrum Species and Other Genera

The genus Thalictrum within the Ranunculaceae family represents the most extensively documented source of thalifendine across multiple species. Thalictrum lucidum has been identified as containing thalifendine alongside fifteen other alkaloids, including homoaromoline, obaberine, O-methyl-thalicberine, oxyberberine, thalidasine, thaliglucinone, thalrugosine, obamegine, oxyacanthine, berberine, columbamine, jatrorrhizine, magnoflorine, palmatine, and base A chloride [3]. This extensive alkaloid diversity demonstrates the complex biosynthetic machinery present in Thalictrum species.

Thalictrum minus subspecies elatum represents another well-characterized source, with quantitative analyses revealing thalifendine iodide concentrations of 0.021% in root tissues [4]. The compound occurs alongside magnoflorine iodide at 1.06%, jatrorrhizine iodide at 0.066%, thalphenine iodide at 0.040%, and berberine chloride at 0.18% [4]. The aerial parts of this subspecies contain negligible quantities of thalifendine, indicating preferential accumulation in root tissues [4].

Cell culture studies of Thalictrum minus have provided crucial insights into thalifendine biosynthesis regulation. Under controlled conditions with 0.1 parts per million 2,4-dichlorophenoxyacetic acid, seven different protoberberine alkaloids were produced, including thalifendine [5]. However, increasing the growth regulator concentration to 1.0 parts per million resulted in the loss of thalifendine formation, while 5.0 parts per million completely abolished thalifendine synthesis [5]. This concentration-dependent response suggests that hormonal regulation plays a critical role in thalifendine biosynthesis within plant tissues.

Additional Thalictrum species confirmed to contain thalifendine include Thalictrum alpinum, Thalictrum fendleri, Thalictrum foliolosum, Thalictrum honanense, Thalictrum podocarpum, Thalictrum polygamum, and Thalictrum revolutum [6] [7]. The widespread distribution across Thalictrum species indicates that thalifendine biosynthetic pathways represent conserved metabolic capabilities within this genus.

Beyond the primary Thalictrum and Fibraurea genera, thalifendine has been identified in Arcangelisia flava and Coscinium fenestratum within the Menispermaceae family [6] [8] [7]. Notably, Glaucium arabicum from the Papaveraceae family also contains thalifendine, representing the first reported occurrence of this compound in the Papaveraceae, as it was previously found only in Ranunculaceae species [9]. This discovery expands the taxonomic distribution of thalifendine and suggests independent evolution of biosynthetic pathways or horizontal gene transfer mechanisms.

Quantitative Phytochemical Analyses in Plant Matrices

Quantitative determination of thalifendine in plant matrices requires sophisticated analytical methodologies due to the structural similarities among protoberberine alkaloids and potential matrix interferences. High-performance liquid chromatography coupled with diode array detection has emerged as a preferred method for routine quality assessment [10]. The development of chemometrics-enhanced analytical strategies has addressed challenges associated with co-elution, unknown interferences, and retention time shifts when analyzing isomeric analytes in varying sample matrices [10].

Ultra-performance liquid chromatography coupled to hybrid triple quadrupole linear ion trap mass spectrometry represents the most sensitive and specific approach for thalifendine quantification [11]. Multiple reaction monitoring acquisition provides optimal selectivity and sensitivity, with limits of detection ranging from 0.08 to 0.85 nanograms per milliliter and limits of quantification from 0.26 to 2.58 nanograms per milliliter [11]. These analytical capabilities enable accurate quantification even in complex plant extracts containing multiple structurally related alkaloids.

Comparative analyses across different plant parts reveal significant variations in thalifendine content. Root tissues consistently demonstrate higher thalifendine concentrations compared to aerial parts, stems, leaves, and flowers [11]. In Coscinium fenestratum, root parts exhibited the highest total alkaloid content, while flower parts contained the lowest levels [11]. This distribution pattern suggests that root systems serve as primary sites for thalifendine accumulation and storage, possibly reflecting the metabolic requirements for alkaloid biosynthesis and the protective functions these compounds may serve in belowground plant tissues.

Nuclear magnetic resonance spectroscopy provides an alternative quantitative approach, particularly advantageous for its specificity and ability to perform direct quantification without reference standards [12] [13]. The method exploits characteristic proton signals in the δ 8.6-8.9 region, where thalifendine protons are well-separated from other spectral interference [12]. Limits of detection and quantification using nuclear magnetic resonance approaches are 1.0 and 1.8 micrograms per milliliter, respectively, with recoveries ranging from 95 to 106% [12].

Biosynthetic Pathways

Precursor Molecules and Enzymatic Steps

The biosynthesis of thalifendine follows the general benzylisoquinoline alkaloid pathway, originating from the amino acid precursor L-tyrosine [7] [14]. The initial steps involve the formation of dopamine and 4-hydroxyphenylacetaldehyde, which condense to form the fundamental benzylisoquinoline scaffold. This early intermediate undergoes a series of methylation, hydroxylation, and oxidative coupling reactions to generate the tetrahydroprotoberberine framework essential for thalifendine formation.

Recent investigations in Coptis chinensis have elucidated the sophisticated enzymatic machinery responsible for protoberberine diversity, including thalifendine biosynthesis [15] [16]. The cytochrome P450 enzyme CcCYP719A1 catalyzes the critical methylenedioxy bridge formation, demonstrating substrate promiscuity by installing methylenedioxy bridges on either ring A or ring D of the protoberberine backbone [15]. This enzymatic flexibility enables the divergence of metabolic flux toward various protoberberine components, including thalifendine.

The enzyme CcOMT1, a C-2 O-methyltransferase, plays a crucial role in thalifendine biosynthesis by catalyzing the methylation of specific hydroxyl groups on protoberberine intermediates [15] [16]. This methylation step is essential for generating the methoxy substitution pattern characteristic of thalifendine. The flavin-dependent oxidase CcTHBO contributes to the oxidative transformations required for aromatic ring-C assembly in protoberberine alkaloids [15] [16].

Perhaps most significantly for thalifendine formation, the demethylases Cc6DM2 and Cc6DM3 have been identified as key enzymes capable of generating thalifendine from berberine through demethylation reactions [15] [16]. These enzymes demonstrate the ability to remove methyl groups and methylenedioxy bridges from various protoberberine substrates, allowing metabolites to be redirected into different biosynthetic routes [15]. The demethylation of berberine by Cc6DM2 produces trace amounts of thalifendine, while alternative pathways involving the demethylation of S-canadine followed by oxidation with CcTHBO provide more efficient thalifendine production [15].

Pathway Integration within Alkaloid Metabolism

The thalifendine biosynthetic pathway exemplifies the interconnected nature of protoberberine alkaloid metabolism. Rather than representing a linear pathway dedicated specifically to thalifendine formation, the biosynthetic network operates through the collaboration of versatile modifying enzymes that catalyze branching reactions from various intermediates [15] [16]. This metabolic flexibility enables plants to generate diverse protoberberine components from a limited set of biosynthetic enzymes.

The integration of thalifendine biosynthesis within the broader alkaloid metabolic network involves multiple enzymatic steps and regulatory checkpoints. S-adenosyl-L-methionine-dependent methyltransferases, including SOMT (S-adenosyl-L-methionine:tetrahydroprotoberberine-cis-N-methyltransferase), contribute to the N-methylation steps essential for protoberberine scaffold formation [15]. These enzymes demonstrate conservation across benzylisoquinoline alkaloid-producing lineages, indicating their fundamental importance in alkaloid biosynthesis.

The berberine bridge enzyme family, responsible for the final oxidative cyclization that generates the characteristic quaternary nitrogen of protoberberines, represents another critical integration point [17]. Recent discoveries have revealed convergent evolution in berberine biosynthesis, with different plant families employing distinct enzymatic mechanisms. While Ranunculales species utilize FAD-dependent berberine bridge formation, Sapindales employ NAD(P)H-dependent monooxygenases, demonstrating the evolutionary plasticity of these biosynthetic pathways [17].

The demethylation and demethylenation activities exhibited by Cc6DM2 and Cc6DM3 create additional complexity within the biosynthetic network [15] [16]. These enzymes can reverse modifications on many protoberberine biosynthetic intermediates, allowing them to be redirected into alternative biosynthetic routes. This capability suggests a methylation-demethylation tuning strategy that enables plants to modulate alkaloid composition dynamically in response to developmental or environmental cues.

Regulation of Thalifendine Biosynthesis in Planta

The regulation of thalifendine biosynthesis in plant tissues involves multiple levels of control, including transcriptional regulation, post-translational modifications, and metabolic feedback mechanisms. Cell culture studies have provided valuable insights into the hormonal regulation of thalifendine production. The concentration of 2,4-dichlorophenoxyacetic acid dramatically affects thalifendine biosynthesis, with optimal production occurring at low concentrations and complete inhibition at higher levels [5]. This dose-dependent response suggests that auxin signaling pathways directly or indirectly influence the expression or activity of thalifendine biosynthetic enzymes.

Tissue-specific regulation plays a crucial role in determining thalifendine accumulation patterns. The preferential accumulation in root tissues compared to aerial parts indicates differential gene expression or enzyme activity across plant organs [4] [11]. This spatial regulation may reflect the protective functions of protoberberine alkaloids against soil-borne pathogens or herbivores, or it may result from the metabolic requirements for alkaloid biosynthesis being optimally met in root tissues.

Environmental factors significantly influence thalifendine biosynthesis regulation. The observed variation in alkaloid profiles between different collections of Fibraurea chloroleuca suggests that factors such as soil composition, water availability, temperature, and light conditions can modulate biosynthetic pathway activity [1]. Understanding these environmental influences is crucial for optimizing cultivation conditions for maximum thalifendine production in medicinal plant cultivation programs.

The regulation of protoberberine biosynthesis involves complex interactions between primary and secondary metabolism. The availability of precursor molecules, particularly L-tyrosine and S-adenosyl-L-methionine, can influence alkaloid production rates. Additionally, the energy costs associated with alkaloid biosynthesis must be balanced against other metabolic demands, creating potential regulatory mechanisms that respond to plant nutritional status and energy availability.

Biotransformation and Metabolism

Thalifendine as a Metabolite of Berberine

Thalifendine serves as one of the four major Phase I metabolites of berberine, alongside berberrubine, demethyleneberberine, and jatrorrhizine [18] [19]. This metabolic relationship has been extensively characterized in both animal models and human systems, revealing thalifendine as a significant bioactive metabolite with therapeutic implications [20] [21]. The formation of thalifendine from berberine occurs primarily through demethylation reactions catalyzed by specific cytochrome P450 enzymes in hepatic tissues.

In rat studies, thalifendine represents the most abundant berberine metabolite in bile excretion, accounting for 83% of berberine-derived compounds [22]. This preferential formation and excretion pattern indicates that thalifendine generation represents a major metabolic pathway for berberine detoxification and elimination. The compound also appears prominently in urine, where thalifendine and berberrubine together account for 78% of total metabolite excretion [22].

Pharmacokinetic investigations have demonstrated that thalifendine formation occurs rapidly following berberine administration. In rat liver tissues, thalifendine can be detected within 0.5 hours of berberine administration and is subsequently found in bile samples within 1 hour [21]. This rapid formation indicates efficient enzymatic conversion and suggests that thalifendine may contribute significantly to the overall pharmacological effects attributed to berberine treatment.

The tissue distribution studies reveal that thalifendine and other berberine metabolites achieve maximum concentrations at different time points across various organs. While some metabolites peak at 2 hours in pancreatic and adipose tissues, thalifendine distribution follows more complex kinetics with sustained presence across multiple organ systems [23]. This distribution pattern influences the duration and magnitude of metabolite-mediated biological effects.

Phase I and Phase II Metabolic Transformations

Phase I metabolic transformations of thalifendine involve primarily oxidative reactions catalyzed by cytochrome P450 enzymes. The formation of thalifendine from berberine occurs through demethylation at specific methoxy groups, with CYP2D6 and CYP1A2 serving as the primary enzymes responsible for this transformation [18] [19]. CYP2D6 demonstrates particular efficiency in thalifendine formation, with inhibition studies confirming its dominant role in this metabolic pathway [18].

The enzymatic kinetics of thalifendine formation have been characterized using both human liver microsomes and recombinant cytochrome P450 enzymes. CYP2D6-mediated thalifendine formation exhibits typical Michaelis-Menten kinetics, with calculated kinetic parameters enabling prediction of metabolite formation rates under various physiological conditions [18]. The intrinsic clearance values indicate that thalifendine formation represents a significant fraction of total berberine metabolism.

Phase II metabolic transformations of thalifendine involve conjugation reactions that enhance water solubility and facilitate excretion. Glucuronidation represents the primary Phase II pathway, with UDP-glucuronosyltransferases catalyzing the formation of thalifendine-10-O-β-D-glucuronide [24] [25]. This glucuronide conjugate has been identified in both rat and human urine samples, confirming the cross-species conservation of this metabolic pathway [24].

Sulfation represents an alternative Phase II conjugation pathway for thalifendine metabolism. Sulfotransferases catalyze the formation of thalifendine sulfate conjugates, which have been detected in various biological matrices [26]. The relative contributions of glucuronidation versus sulfation appear to depend on species-specific enzyme expression patterns and tissue-specific metabolic capabilities.

Recent investigations have identified novel metabolic transformations, including dihydroxylation reactions that produce dihydroxy thalifendine metabolites [26]. These additional metabolites expand our understanding of thalifendine biotransformation pathways and may possess distinct biological activities compared to the parent compound. The identification of these novel metabolites required advanced analytical techniques and demonstrates the complexity of protoberberine alkaloid metabolism.

Enzymatic and Microbial Degradation Pathways

Microbial metabolism represents a significant pathway for thalifendine biotransformation, particularly in the gastrointestinal tract where gut microbiota actively metabolize alkaloid compounds. Recent studies have demonstrated that members of the genus Blautia can demethylate berberine to produce primarily thalifendine, confirming the microbial origin of this metabolite in intestinal environments [27] [28]. This microbial transformation appears to stimulate the production of short-chain fatty acids through acetogenesis and cross-feeding mechanisms [28].

The bacterial enzyme BrdA, a tetrahydrofolate-dependent demethylenase, catalyzes the cleavage of methylenedioxy rings in berberine and related compounds [29] [30] [31]. This enzymatic activity represents a distinct mechanism from mammalian cytochrome P450-mediated reactions, utilizing tetrahydrofolate as a cofactor rather than oxygen and iron [29]. The bacterial demethylenation process appears to be a common strategy among berberine-degrading bacteria before proceeding to subsequent degradation steps.

Phylogenetic analyses have revealed that bacterial demethylenases and demethylases share common evolutionary origins with the glycine cleavage system [29] [30]. The BrdA proteins from various berberine-degrading bacteria demonstrate high sequence similarity to the tetrahydrofolate-dependent aminomethyltransferase of the glycine cleavage system's T-protein [29]. This evolutionary relationship suggests that alkaloid degradation capabilities evolved from fundamental metabolic pathways common to both prokaryotes and eukaryotes.

The microbial degradation of thalifendine and related protoberberines involves sequential enzymatic steps that enable bacteria to utilize these compounds as carbon and energy sources. The initial demethylenation step appears to be crucial for subsequent degradation processes, suggesting that this transformation removes a major structural barrier to further metabolism [29] [31]. Understanding these microbial pathways is important for predicting the fate of thalifendine in environmental and biological systems.

Identification of Metabolites in Animal and Plant Systems

Comprehensive metabolite identification studies have employed advanced analytical techniques to characterize thalifendine transformation products across various biological systems. Liquid chromatography coupled with tandem mass spectrometry has enabled the detection and structural characterization of multiple thalifendine metabolites in rat plasma, including sulfite-conjugated thalifendine, dihydroxy thalifendine, and various glucuronide conjugates [26].

In plant systems, thalifendine serves both as a biosynthetic intermediate and as a final alkaloid product. Cell culture studies of Thalictrum species have demonstrated that thalifendine accumulates within cellular vacuoles, suggesting specific transport and storage mechanisms [5]. The subcellular localization of thalifendine and related protoberberines appears to involve selective uptake systems located in vacuolar membranes, with preferential accumulation of specific stereoisomers [5].

Animal distribution studies have revealed tissue-specific patterns of thalifendine accumulation and metabolism. Following oral administration of berberine, thalifendine metabolites can be detected across multiple organ systems, with varying time courses for maximum concentration achievement [23]. The brain distribution studies indicate that thalifendine and related metabolites can cross the blood-brain barrier, potentially contributing to central nervous system effects [25].

The identification of thalifendine metabolites in various biological matrices has revealed species-specific differences in metabolic capabilities. While the primary metabolic pathways appear conserved across mammalian species, the relative contributions of different enzymatic routes and the tissue distribution patterns show considerable variation [21] [32]. These species differences have implications for translating preclinical research findings to human therapeutic applications and for understanding the ecological roles of these compounds in plant-animal interactions.

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Thalifendine

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Last modified: 02-18-2024

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